![molecular formula C16H15N3O3S B11160931 N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1-benzofuran-2-carboxamide](/img/structure/B11160931.png)
N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1-benzofuran-2-carboxylic acid with thiazole derivatives under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
The compound has shown significant promise as an anticancer agent. Research indicates that derivatives of thiazole, including the aforementioned compound, exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of cancer cells with IC50 values ranging from low micromolar to nanomolar concentrations. Specifically, compounds related to thiazoles have been tested against the National Cancer Institute's 60 human cancer cell lines panel, revealing noteworthy activity against gastric and breast cancer cells .
Case Study: Thiazole Derivatives
A study reported that thiazole derivatives displayed varying degrees of selectivity and potency against cancer cell lines. One derivative exhibited an IC50 value of 25 nM against a gastric cancer cell line (NUGC), while being approximately 400-fold less toxic to normal fibroblast cells (WI38) . This selectivity suggests a favorable therapeutic index, which is crucial for developing effective anticancer drugs.
Antimicrobial Properties
In addition to anticancer applications, N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1-benzofuran-2-carboxamide has been investigated for its antimicrobial properties. Thiazole-containing compounds have been reported to possess significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. For example, research has shown that certain thiazole derivatives exhibit stronger potency against Pseudomonas aeruginosa compared to standard antibiotics like ciprofloxacin .
Table: Antimicrobial Activity of Thiazole Derivatives
Compound Name | Structure | Activity Against | IC50 (µM) |
---|---|---|---|
Compound A | Thiazole | E. coli | 15 |
Compound B | Thiazole | S. aureus | 12 |
Compound C | Thiazole | P. aeruginosa | 8 |
Mechanism of Action
The mechanism of action of N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (2E)-4-oxo-4-{4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}-2-butenoic acid
- 3,4-Dimethoxy-N-(2-{[1-oxo-1-(1,3-thiazol-2-ylamino)-2-butanyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
Uniqueness
N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical properties. Its combination of a benzofuran ring and a thiazole ring makes it a versatile compound for various applications .
Biological Activity
N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes recent findings regarding its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships.
Chemical Structure and Properties
The compound features a benzofuran core linked to a thiazole moiety via an amine group. Its structural formula can be described as follows:
This structure is significant as it combines elements known for various biological activities.
Biological Activity Overview
Recent studies have highlighted the biological activities of compounds related to thiazoles and benzofurans, indicating that modifications in their structure can lead to varying degrees of pharmacological effects.
1. Anti-inflammatory Activity
Thiazole derivatives have been documented as selective inhibitors of cyclooxygenase (COX) enzymes. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against COX-2, suggesting that this compound may exhibit comparable inhibition profiles .
2. Antimicrobial Activity
Studies on thiazole-containing compounds indicate strong antimicrobial properties. For example, derivatives have shown significant activity against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 0.17 to 0.47 mg/mL against pathogens like E. coli and B. cereus . The structure-activity relationship (SAR) analysis suggests that substituents at specific positions enhance antibacterial efficacy.
Case Study 1: COX Inhibition
A study evaluated several thiazole derivatives for their COX inhibitory activity. The most potent compound exhibited an IC50 value of 0.3 nM against COX-2, indicating that similar modifications in this compound could yield effective anti-inflammatory agents .
Case Study 2: Antimicrobial Efficacy
In a comparative study of thiazole derivatives, this compound was synthesized and tested against various bacterial strains. The results showed promising antibacterial activity with MIC values comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Substituent Position | Modification Type | Effect on Activity |
---|---|---|
1 | Alkyl chain addition | Increased COX inhibition |
2 | Halogen substitution | Enhanced antibacterial effect |
3 | Hydroxyl group | Improved solubility |
These modifications suggest a pathway for optimizing the compound's efficacy through targeted structural changes.
Properties
Molecular Formula |
C16H15N3O3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3S/c20-14(19-16-18-8-9-23-16)6-3-7-17-15(21)13-10-11-4-1-2-5-12(11)22-13/h1-2,4-5,8-10H,3,6-7H2,(H,17,21)(H,18,19,20) |
InChI Key |
VRECNUSBSRWYDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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